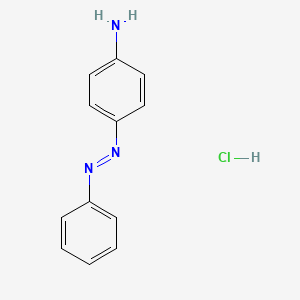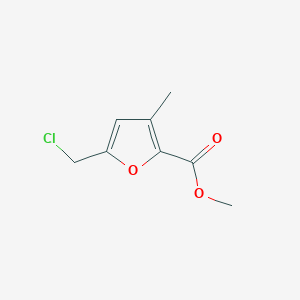
(2-Ethylphenyl)methanamine
Descripción general
Descripción
2-Ethylphenylmethanamine (2-EPM) is an organic compound with a wide range of applications in scientific research. It is a useful tool for investigating various biochemical and physiological effects, as well as having potential applications in the development of new drugs and treatments.
Aplicaciones Científicas De Investigación
Basic Information
“(2-Ethylphenyl)methanamine” is a chemical compound with the CAS Number: 53759-86-7 . It has a molecular weight of 135.21 . It’s usually in a liquid form .
Use in Green Synthetic Reactions
One of the applications of “(2-Ethylphenyl)methanamine” is in green synthetic reactions. Specifically, it can be used in the boron-catalyzed N-methylation of amines with formic acid . This method has a wide scope of substrates and good functional group compatibility . It’s an important development in the synthesis of fine chemicals, agrochemicals, and materials .
Mecanismo De Acción
Target of Action
(2-Ethylphenyl)methanamine is a structurally similar compound to 2-Methylphenethylamine , which is known to be a human trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons .
Mode of Action
As a TAAR1 agonist, (2-Ethylphenyl)methanamine is expected to bind to this receptor and activate it . This activation can lead to changes in the intracellular levels of cAMP, a second messenger involved in many biological processes . .
Biochemical Pathways
The biochemical pathways affected by (2-Ethylphenyl)methanamine are likely to be those involving the neurotransmitters dopamine, norepinephrine, and serotonin, given its potential role as a TAAR1 agonist . Activation of TAAR1 can lead to modulation of these neurotransmitter systems, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant, suggesting it can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
As a potential TAAR1 agonist, it may modulate neurotransmission in dopamine, norepinephrine, and serotonin neurons . This could potentially result in changes in mood, cognition, and other neurological functions .
Propiedades
IUPAC Name |
(2-ethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXQNWIQIBLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylphenyl)methanamine | |
CAS RN |
53759-86-7 | |
| Record name | (2-ethylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






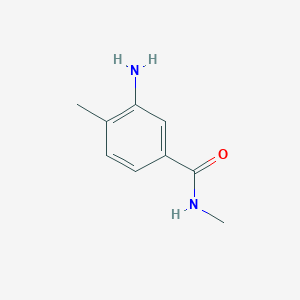
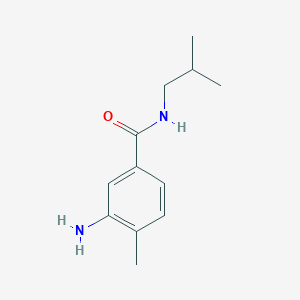
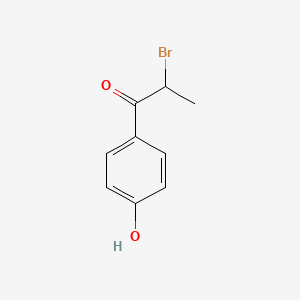

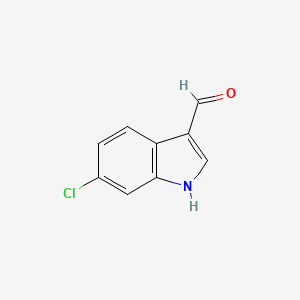
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
